molecular formula C14H9N5O3S B2424118 3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde CAS No. 461439-08-7

3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde

Cat. No. B2424118
CAS RN: 461439-08-7
M. Wt: 327.32
InChI Key: JPVZUDPUNRAWAJ-UHFFFAOYSA-N
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Description

“3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde”, also known as NPTS, is an organic compound. It is a derivative of tetrazole, which is a nitrogen-rich heterocycle . Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Medicinal Chemistry

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .

Antibacterial Activity

Tetrazoles have a wide range of biological activities, including antibacterial activity . They can be used in the development of new antibacterial drugs .

Antifungal Activity

In addition to their antibacterial properties, tetrazoles also exhibit antifungal activity . This makes them useful in the treatment of various fungal infections .

Analgesic Activity

Tetrazoles have been shown to have analgesic (pain-relieving) properties . For example, 5-aryl-4H-1,2,4-triazole derivatives with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent at C3 have shown central and peripheral analgesic properties .

Anti-inflammatory Activity

Tetrazoles also exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Use in Molecular Docking

Tetrazoles can be used in molecular docking, a method used in medicinal chemistry to study the interactions between a small molecule (the ligand) and a protein (the receptor) . This can help in the design of new drugs .

Detection of Fluoride Ions

Tetrazole derivatives can be used in the detection of fluoride ions . This could have applications in environmental monitoring and public health .

Other Pharmaceutical Activities

Tetrazoles have been found to have a range of other pharmaceutical activities, including antitumor, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, and antihypertensive activities .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

3-nitro-4-(1-phenyltetrazol-5-yl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3S/c20-9-10-6-7-13(12(8-10)19(21)22)23-14-15-16-17-18(14)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVZUDPUNRAWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde

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